5-Bromo-4-methylpyrimidine

Description

Properties

IUPAC Name |

5-bromo-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRPHTZYJPXPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499201 | |

| Record name | 5-Bromo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439-09-4 | |

| Record name | 5-Bromo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1439-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-methylpyrimidine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including anticancer and antimicrobial agents. The presence of a bromine atom at the 5-position and a methyl group at the 4-position of the pyrimidine ring offers unique reactivity and steric and electronic properties, making it a valuable precursor for the synthesis of a diverse range of substituted pyrimidines. This technical guide provides a comprehensive overview of the chemical properties, structure, and a representative synthetic pathway for this compound.

Chemical Structure and Properties

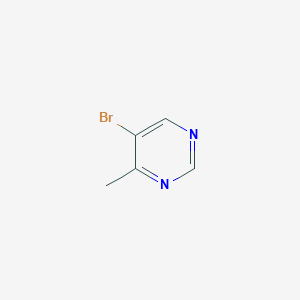

This compound is a heterocyclic aromatic compound with the molecular formula C₅H₅BrN₂. Its structure consists of a pyrimidine ring substituted with a bromine atom at the C5 position and a methyl group at the C4 position.

Diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as melting and boiling points, can show variability depending on the purity of the substance and the experimental conditions. While some sources describe it as a liquid at room temperature, others report a high melting point, suggesting it may also exist as a solid.

| Property | Value | Reference(s) |

| CAS Number | 1439-09-4 | [1][2] |

| Molecular Formula | C₅H₅BrN₂ | [1][2] |

| Molecular Weight | 173.01 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 215 °C (May vary) | |

| Boiling Point | 221.3 ± 20.0 °C at 760 mmHg (Predicted) | |

| Purity | Typically ≥97% | [2] |

Solubility Profile

Specific solubility data for this compound in a range of common laboratory solvents is not extensively reported in the literature. However, based on the general solubility of pyrimidine derivatives, its expected solubility is summarized below. Pyrimidine and its derivatives are generally soluble in a variety of organic solvents.[3]

| Solvent | Expected Solubility |

| Water | Slightly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Hexanes | Sparingly soluble |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the structure of this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Singlet | 1H | H-2 (pyrimidine) |

| ~8.5 | Singlet | 1H | H-6 (pyrimidine) |

| ~2.6 | Singlet | 3H | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are expected in the following regions.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (methyl) | Medium |

| 1600-1550 | C=N stretch (pyrimidine ring) | Strong |

| 1500-1400 | C=C stretch (pyrimidine ring) | Strong |

| 1380-1370 | C-H bend (methyl) | Medium |

| ~1050 | C-Br stretch | Medium |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 172/174 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 93 | [M - Br]⁺, loss of bromine radical |

| Others | Further fragmentation of the pyrimidine ring |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common approach involves the bromination of a suitable pyrimidine precursor. The following is a representative experimental protocol generalized from literature procedures for the synthesis of similar compounds.

Diagram of a representative synthetic workflow for this compound.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 4-Methylpyrimidine

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Materials:

-

4-Methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpyrimidine (1.0 equivalent) in chloroform.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.0 equivalent) portion-wise at room temperature. The reaction is typically carried out in the dark to prevent radical side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery

Pyrimidine derivatives are of significant interest in drug discovery due to their diverse biological activities. The structural motif of this compound makes it a valuable intermediate for the synthesis of compounds with potential therapeutic applications. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Derivatives of bromopyrimidines have been investigated for their potential as:

-

Kinase Inhibitors: Many kinase inhibitors used in cancer therapy feature a pyrimidine core. The ability to functionalize the 5-position of the pyrimidine ring is crucial for achieving selectivity and potency against specific kinase targets.

-

Antimicrobial Agents: The pyrimidine ring is a key component of several antibacterial and antifungal drugs.

-

Central Nervous System (CNS) Agents: Substituted pyrimidines have been explored for their activity on various CNS targets.

The synthesis of 5-aryl-4-methylpyrimidines via Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids has been reported as a method to generate libraries of compounds for biological screening.[4][5]

Safety and Handling

Detailed toxicological data for this compound is not widely available. However, based on safety data sheets for structurally similar brominated heterocyclic compounds, the following general precautions should be observed:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. Its chemical properties and the reactivity of the bromine substituent allow for the facile synthesis of a wide array of derivatives. This technical guide provides a foundational understanding of its structure, properties, and a representative synthetic method to aid researchers and scientists in its application for drug discovery and development. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions are essential for successful and safe execution.

References

- 1. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 2. Bis(pinacolato)diborane | Organoboron | Ambeed.com [ambeed.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-4-methylpyrimidine is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis and medicinal chemistry. Its strategic placement of bromo and methyl groups on the pyrimidine ring allows for versatile functionalization, making it a valuable precursor for the development of complex, biologically active molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery, particularly as an intermediate for creating targeted therapeutics.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1439-09-4 | [1][2] |

| Molecular Formula | C₅H₅BrN₂ | [1][2][3] |

| Molecular Weight | 173.01 g/mol | [1][2] |

| Appearance | Liquid / Yellow oil | [1][4] |

| Purity | ≥97-98% | [1][2] |

| XlogP (Predicted) | 1.3 | [3] |

| Storage | Room temperature | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for structure elucidation and purity assessment. The proton NMR data provides characteristic signals for the methyl and pyrimidine ring protons.

Table 2: ¹H-NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |

| ¹H | CDCl₃ | 2.65 ppm | Singlet | 3H | -CH₃ | [4] |

| ¹H | CDCl₃ | 8.72 ppm | Singlet | 1H | Pyrimidine-H | [4] |

| ¹H | CDCl₃ | 8.98 ppm | Singlet | 1H | Pyrimidine-H | [4] |

Experimental Protocols

The following sections detail established laboratory procedures for the synthesis and purification of this compound.

This protocol describes a method for synthesizing this compound from 5-bromopyrimidine.[4]

Objective: To prepare this compound through the reaction of 5-bromopyrimidine with methyl lithium, followed by oxidative workup.

Materials:

-

5-bromopyrimidine (17.3 g, 109 mmol)

-

Methyl lithium (1.09 M in ether, 100 mL, 109 mmol)

-

Diethyl ether (100 mL)

-

Water (1.96 mL, 109 mmol)

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (24.7 g, 109 mmol)

-

Tetrahydrofuran (THF) (150 mL)

-

Ethyl acetate

-

1 M Sodium hydroxide (aqueous)

-

Anhydrous magnesium sulfate

-

Silica gel

Procedure:

-

To a solution of 5-bromopyrimidine (109 mmol) in diethyl ether (100 mL), add an ether solution of methyl lithium (109 mmol) dropwise at room temperature.

-

Stir the resulting reaction mixture at room temperature for 1 hour.

-

Add water (109 mmol) to the reaction mixture.

-

Subsequently, add a solution of DDQ (109 mmol) in THF (150 mL).

-

Continue stirring the mixture for 16 hours at room temperature.

-

Upon completion, perform a workup by adding water and ethyl acetate for extraction.

-

Separate the organic layer and wash it with 1 M aqueous sodium hydroxide.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.[4]

The crude product obtained from the synthesis requires purification to achieve the desired purity for subsequent applications.

Method: Silica Gel Column Chromatography [4]

-

Prepare a silica gel column using a suitable slurry packing method.

-

Dissolve the crude residue in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a solvent system of hexane/ethyl acetate (1/1 v/v).

-

Collect the fractions containing the target product, monitoring with an appropriate technique (e.g., TLC).

-

Combine the pure fractions and concentrate under reduced pressure to afford the final product, this compound, as a yellow oil (yield: 15%).[4]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow, its role in drug discovery, and the biological pathways targeted by its derivatives.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 5-Bromo-4-methylpyrimidine (CAS Number: 1439-09-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-methylpyrimidine, a key building block in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in the development of targeted therapies. Experimental protocols and safety information are also included to assist researchers in its effective and safe utilization.

Introduction

This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including several approved drugs. The presence of a bromine atom at the 5-position and a methyl group at the 4-position of the pyrimidine ring in this compound offers unique reactivity and steric and electronic properties. The bromine atom, in particular, provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This makes this compound a valuable precursor for the synthesis of novel compounds in drug discovery and materials science.

Physicochemical Properties

This compound is most consistently described as a colorless to light yellow liquid at room temperature by chemical suppliers.[1][2] There are, however, conflicting reports in some databases that list a high melting point, which would suggest a solid state at ambient temperatures. Researchers should be aware of this discrepancy and rely on supplier information and empirical observation when handling this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1439-09-4 | [1][2] |

| Molecular Formula | C₅H₅BrN₂ | [1][2] |

| Molecular Weight | 173.01 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 221.3 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.596 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as methanol.[3] | [3] |

| InChI Key | ALRPHTZYJPXPGN-UHFFFAOYSA-N | [1] |

Synthesis

A common method for the synthesis of this compound involves the reaction of 5-bromopyrimidine with an organolithium reagent followed by oxidation.

Experimental Protocol: Synthesis via Methyl Lithium

This protocol is adapted from a procedure described in the chemical literature.[2]

Materials:

-

5-Bromopyrimidine

-

Methyl lithium (1.09 M solution in ether)

-

Anhydrous diethyl ether

-

Water

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 5-bromopyrimidine (17.3 g, 109 mmol) in anhydrous diethyl ether (100 mL) at room temperature, add a 1.09 M solution of methyl lithium in ether (100 mL, 109 mmol) dropwise.

-

Stir the resulting reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction (monitored by TLC), add water (1.96 mL, 109 mmol).

-

Subsequently, add a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (24.7 g, 109 mmol) in tetrahydrofuran (150 mL).

-

Continue stirring the reaction mixture for 16 hours at room temperature.

-

After 16 hours, add water and ethyl acetate for extraction. Separate the organic layer.

-

Wash the organic layer with 1 M aqueous sodium hydroxide solution.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to afford this compound.

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | (CDCl₃) δ: 2.65 (s, 3H), 8.72 (s, 1H), 8.98 (s, 1H) | [2] |

| ¹³C NMR | Predicted data: Signals expected for 5 carbons. The carbon bearing the bromine atom would be shifted downfield. | [4] |

| Mass Spec. | Predicted m/z: 171.96361 (M⁺ for ⁷⁹Br) and 173.96156 (M⁺ for ⁸¹Br) in an approximate 1:1 ratio. | [5] |

Experimental Protocols for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

For ¹H NMR, use a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.[4]

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for such compounds.

-

The resulting mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in nearly equal abundance).[5]

Applications in Drug Discovery and Development

The reactivity of the bromine atom in this compound makes it a valuable building block for creating diverse molecular libraries for drug screening. The pyrimidine core is a well-established pharmacophore in numerous therapeutic areas, particularly in oncology.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6] This allows for the introduction of various aryl and heteroaryl groups, which is a key strategy in modifying the biological activity of a lead compound.

Diagram 2: Conceptual Suzuki-Miyaura Coupling Reaction

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Pyrimidine, 5-bromo-4-methyl- (7CI,8CI,9CI) | 1439-09-4 [chemicalbook.com]

- 3. 59549-51-8 CAS MSDS (5-BROMO-2-CHLORO-4-(METHYLTHIO)PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Bromo-4-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-4-methylpyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis and characterization, and explores its significance as a scaffold in the development of targeted therapeutics.

Core Physicochemical and Spectroscopic Data

This compound is a substituted pyrimidine with the chemical formula C₅H₅BrN₂.[1] Its molecular structure, characterized by a bromine atom at the 5-position and a methyl group at the 4-position, makes it a versatile intermediate for further chemical modifications. The bromine atom serves as a useful handle for various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂ | [1] |

| Molecular Weight | 173.01 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | 215°C | [2] |

| Boiling Point | 221.3 ± 20.0 °C at 760 Torr | [2] |

| Density | 1.596 ± 0.06 g/cm³ | [2] |

| ¹H-NMR (CDCl₃) δ | 2.65 (s, 3H), 8.72 (s, 1H), 8.98 (s, 1H) | [2] |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound can be achieved through the methylation of 5-bromopyrimidine. The following protocol provides a detailed methodology for its laboratory-scale synthesis and subsequent purification.

Synthesis of this compound

Objective: To synthesize this compound from 5-bromopyrimidine.

Materials:

-

5-bromopyrimidine

-

Methyl lithium (1.09 M solution in ether)

-

2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Anhydrous ether

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1 M aqueous sodium hydroxide

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard glassware for extraction and chromatography

Procedure:

-

In a round bottom flask under an inert atmosphere, dissolve 5-bromopyrimidine (17.3 g, 109 mmol) in anhydrous ether (100 mL).

-

At room temperature, add a solution of methyl lithium (109 mmol, 1.09 M in ether, 100 mL) dropwise to the stirred solution.

-

Continue stirring the reaction mixture at room temperature for 1 hour.

-

After 1 hour, add water (1.96 mL, 109 mmol) to the reaction mixture.

-

Subsequently, add a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (24.7 g, 109 mmol) in tetrahydrofuran (150 mL).

-

Continue stirring the mixture for 16 hours at room temperature.[2]

-

Upon completion, add water and ethyl acetate to the reaction mixture for extraction.

-

Separate the organic layer and wash it with 1 M aqueous sodium hydroxide.

-

Dry the organic layer over anhydrous magnesium sulfate and then concentrate it under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (1/1) eluent to obtain this compound.[2]

Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow outlines the key analytical techniques employed.

Role in Drug Discovery and Signaling Pathways

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[3] The introduction of a bromine atom, as in this compound, provides a versatile anchor for synthetic modifications, making it a valuable building block for creating libraries of novel compounds for drug screening.

While specific signaling pathways for this compound are not extensively documented, its derivatives are known to play a significant role as kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based compounds have been successfully developed as inhibitors of various kinases, such as those in the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer.

The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

The ability to readily modify the this compound scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates. This makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases.

References

Spectroscopic data (NMR, IR, MS) of 5-Bromo-4-methylpyrimidine

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4-methylpyrimidine

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. This compound is a substituted pyrimidine with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the prediction of its chemical behavior. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.98 | Singlet | 1H | H-6 |

| 8.72 | Singlet | 1H | H-2 |

| 2.65 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data (Predicted)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165-170 | C-4 | Carbon attached to nitrogen and the methyl group. |

| ~158-162 | C-2, C-6 | Deshielded carbons adjacent to two nitrogen atoms. |

| ~115-120 | C-5 | Carbon bearing the bromine atom, deshielded by the halogen. |

| ~23-26 | -CH₃ | Typical range for a methyl group on an aromatic ring. |

Note: These are predicted values and may vary in experimental conditions.

Infrared (IR) Spectroscopy Data

A specific IR spectrum for this compound is not available. However, the characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2975-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |

| ~1600-1550 | Medium-Strong | C=N Stretch (pyrimidine ring) |

| ~1500-1400 | Medium-Strong | C=C Stretch (pyrimidine ring) |

| ~1000-1200 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS) Data

The mass spectrum of this compound would be characterized by a molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 172/174 | [M]⁺ | Molecular ion peak showing a characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. |

| 173/175 | [M+H]⁺ | Protonated molecular ion, also with a ~1:1 isotopic pattern. |

| 195/197 | [M+Na]⁺ | Sodium adduct, with a ~1:1 isotopic pattern. |

Molecular Weight: 173.01 g/mol [2]

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures for pyrimidine derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include:

-

Pulse angle: 30°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64

-

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: 7.26 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).

-

-

Reference the chemical shifts to the solvent peak (CDCl₃: 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Set the ionization mode to positive electrospray ionization (ESI+).

-

Typical ESI conditions:

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 300-400 °C

-

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) mass analyzer to determine the exact mass and confirm the elemental formula.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Biological Versatility of 5-Bromo-4-methylpyrimidine Derivatives: A Technical Guide for Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in the nucleobases of DNA and RNA and its ability to interact with a multitude of biological targets.[1][2] Among the vast landscape of pyrimidine derivatives, those featuring a 5-bromo-4-methyl substitution pattern have emerged as a particularly versatile class of compounds. The strategic placement of the bromine atom provides a reactive handle for a variety of chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[3][4] This, combined with the electronic and steric influence of the methyl group, allows for the generation of diverse molecular architectures with significant therapeutic potential.

This technical guide provides an in-depth overview of the biological activities of 5-bromo-4-methylpyrimidine derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this promising field.

Anticancer Activity

5-Bromopyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as protein kinases.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.[4][6]

Derivatives of 5-bromopyrimidine have been shown to target several critical kinases, including:

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are crucial targets for cancer therapy.[3] 5-substituted pyrimidine derivatives have shown potent inhibitory activity against CDK2 and CDK7.[5][7]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic regulation, and their overexpression is implicated in various cancers. 2,4-Diaminopyrimidine-based compounds derived from 5-bromopyrimidines have shown promise as Aurora kinase inhibitors.[4]

-

Epidermal Growth Factor Receptor (EGFR): Certain 5-trifluoromethylpyrimidine derivatives have been evaluated as EGFR inhibitors, a key target in non-small cell lung cancer and other malignancies.[8]

Beyond kinase inhibition, some derivatives like 5-bromo-1-mesyluracil (BMsU) have been shown to inhibit DNA and RNA synthesis in HeLa human cervix carcinoma cells and demonstrate in vivo antitumor activity in mouse models.[9]

The following tables summarize the quantitative data for the inhibitory and cytotoxic activities of various pyrimidine derivatives.

Table 1: Protein Kinase Inhibitory Activity of Pyrimidine Derivatives

| Derivative Class | Compound | Target Kinase | IC50 | Reference |

|---|---|---|---|---|

| Pyrazolopyrimidine | THZ1 | CDK7 | 3.2 nM | [5] |

| 2,4-Diaminopyrimidine | Compound 22 | CDK7 | 7.21 nM | [5] |

| Pyridinylimidazole | SKF-86002 | p38 MAPK | 500-1000 nM | [5] |

| N(2)-arylsulfonamido-5-formylpyrimidine | Compound 22j | CDK2 | 0.8 nM | [7] |

| N(2)-arylsulfonamido-5-(hydroxyiminomethyl)pyrimidine | Compound 23c | CDK2 | 7.4 nM | [7] |

| Indolyl-Pyrimidine Hybrid | Compound 4g | EGFR | 0.25 µM | [10] |

| Aminopyrimidine-2,4-dione | Compound 4 | BRD4 | 0.029 µM | [11] |

| Aminopyrimidine-2,4-dione | Compound 4 | PLK1 | 0.042 µM | [11] |

| Aminopyrimidine-2,4-dione | Compound 7 | BRD4 | 0.094 µM | [11] |

| Aminopyrimidine-2,4-dione | Compound 7 | PLK1 | 0.02 µM |[11] |

Table 2: Cytotoxic Activity of Pyrimidine Derivatives Against Human Cancer Cell Lines

| Derivative Class | Compound | Cell Line | Cancer Type | IC50 / GI50 | Reference |

|---|---|---|---|---|---|

| N(2)-arylsulfonamido-5-formylpyrimidine | Compound 22j | Tumor cells | - | GI50 = 0.57 µM | [7] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Compound 4i | SNB-75 | CNS Cancer | PGI = 38.94% at 10 µM | [12] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Compound 4i | UO-31 | Renal Cancer | PGI = 30.14% at 10 µM | [12] |

| 4-aminopyrazolo[3,4-d]pyrimidine | Compound 12c | UO-31 | Renal Cancer | Potent (specific IC50 not stated) | [13] |

| Pyrimidine-5-carbonitrile | Compound 11e | HCT-116 | Colon Cancer | IC50 = 1.14 µM | [14] |

| Pyrimidine-5-carbonitrile | Compound 11e | MCF-7 | Breast Cancer | IC50 = 1.54 µM | [14] |

| Indolyl-Pyrimidine Hybrid | Compound 4g | MCF-7 | Breast Cancer | IC50 = 5.1 µM | [10] |

| Indolyl-Pyrimidine Hybrid | Compound 4g | HepG2 | Liver Cancer | IC50 = 5.02 µM | [10] |

| Indolyl-Pyrimidine Hybrid | Compound 4g | HCT-116 | Colon Cancer | IC50 = 6.6 µM | [10] |

| Pyrido[2,3-d]pyrimidin-4(1H)-one | Compound 2d | A549 | Lung Cancer | Strong cytotoxicity at 50 µM |[15] |

Enzyme Inhibition

The biological activity of 5-bromopyrimidine derivatives often stems from their ability to inhibit specific enzymes.

-

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for DNA precursor synthesis, making it a well-established target for both antimicrobial and anticancer drugs.[5] Thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against human DHFR.[5]

-

Lipoxygenase (LOX): As a key enzyme in the biosynthesis of inflammatory mediators, LOX is a target for anti-inflammatory drugs. Certain pyrimidine derivatives have been identified as potent LOX inhibitors.[15]

Table 3: Enzyme Inhibitory Activity of Pyrimidine Derivatives (Non-kinase)

| Derivative Class | Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine | Compound 20 | Human DHFR | 0.20 µM | [5] |

| Pyrido[2,3-d]pyrimidin-4(1H)-one | Compound 2a | Lipoxygenase (Soybean) | 42 µM | [15] |

| Pyrido[2,3-d]pyrimidin-4(1H)-one | Compound 2f | Lipoxygenase (Soybean) | 47.5 µM |[15] |

Antimicrobial Activity

Halogenated pyrimidines have demonstrated notable antimicrobial and biofilm-inhibitory effects.[16] The presence of an amino group at the C-2 position of the pyrimidine ring can significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[16]

Studies have identified 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with bromo or iodo substitutions as having potent activity against Staphylococcus aureus.[17] Furthermore, novel pyrimido[5,4-d]pyrimidines have shown high activity against Mycobacterium tuberculosis strain H37Rv, the bacterium responsible for tuberculosis.[18] Some derivatives have also shown effectiveness against enterohemorrhagic Escherichia coli (EHEC) by inhibiting biofilm formation.[16]

Table 4: Antimicrobial Activity of Pyrimidine Derivatives

| Derivative Class | Compound | Target Organism | MIC (Minimum Inhibitory Concentration) | Reference |

|---|---|---|---|---|

| 4-Trifluoromethylpyridine | Compound 43a | Stenotrophomonas maltophilia | 1.5 µg/mL | [19] |

| 4-Trifluoromethylpyridine | General series | Various bacteria | 1.3 to 5.5 µg/mL | [19] |

| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Bromo derivative | Staphylococcus aureus | 8 mg/L | [17] |

| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Iodo derivative | Staphylococcus aureus | 8 mg/L | [17] |

| Pyrimido[5,4-d]pyrimidine | N-[8-[(4-fluorophenyl)amino]-4-iminopyrimido[5,4-d]pyrimidin-3(4H)-yl]isonicotinamide | Mycobacterium tuberculosis H37Rv | IC90 = 3.58 µg/mL | [18] |

| Thiazolopyrimidine | Compound 5 | E. coli, Salmonella, Rhizopus oligosporus | 5 µL |[20] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections outline the methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Protocol 1: In Vitro Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a 5-bromopyrimidine derivative required to inhibit 50% of the target enzyme's activity.[5]

Materials:

-

Purified target enzyme (e.g., CDK7, DHFR, EGFR)

-

Substrate specific to the enzyme (e.g., peptide for kinases, dihydrofolate for DHFR)

-

Cofactors as required (e.g., ATP for kinases, NADPH for DHFR)

-

Assay buffer (specific to the enzyme)

-

5-Bromopyrimidine derivative stock solution (typically in DMSO)

-

96-well microplates

-

Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)

Procedure:

-

Reagent Preparation: Dilute the enzyme, substrate, and cofactors to their optimal working concentrations in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of the 5-bromopyrimidine derivative in the assay buffer. A typical concentration range might be from 100 µM to 0.1 nM. Include a vehicle control containing only DMSO at the same concentration as the highest compound dilution.

-

Assay Reaction:

-

To each well of a 96-well plate, add the test compound dilution.

-

Add the enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate and any necessary cofactors (e.g., ATP).

-

-

Signal Detection: After a set incubation period (e.g., 30-60 minutes), stop the reaction and measure the output signal using a microplate reader. The detection method will depend on the assay format (e.g., colorimetric, fluorescent, luminescent).

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic fit) using appropriate software.[4]

-

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To assess the antiproliferative or cytotoxic effect of 5-bromopyrimidine derivatives on cancer cell lines.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

5-Bromopyrimidine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well (5 x 10³ cells/well).[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the 5-bromopyrimidine derivative (typically ranging from 0.1 to 100 µM).[3] Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for an additional 48-72 hours.

-

MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 or IC50 value, the concentration that causes 50% growth inhibition or cell death, by plotting cell viability against compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli)

-

Nutrient broth (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microplates

-

Compound stock solution (in DMSO)

-

Bacterial/fungal inoculum, adjusted to a standard density (e.g., 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the nutrient broth directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. The final concentration of microorganisms should be approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[19]

Visualizations: Pathways and Workflows

To better illustrate the context and application of this compound derivatives, the following diagrams, generated using the DOT language, depict key biological pathways and experimental workflows.

Caption: Inhibition of a generic kinase signaling pathway by a 5-bromopyrimidine derivative.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity of 5-bromo-1-mesyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-4-methylpyrimidine: An In-depth Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylpyrimidine stands as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its strategic arrangement of a reactive bromine atom and a methyl group on the pyrimidine core provides a versatile platform for the construction of complex molecular architectures. The pyrimidine scaffold itself is a privileged structure, found at the heart of numerous biologically active compounds, including approved pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of kinase inhibitors for targeted cancer therapy.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below. While experimental spectroscopic data for this specific compound is limited in publicly available literature, the provided data is a combination of reported values and close analogues.

| Property | Value |

| Molecular Formula | C₅H₅BrN₂[1] |

| Molecular Weight | 173.01 g/mol [1][2] |

| CAS Number | 1439-09-4[1][2] |

| Appearance | Yellow oil or colorless to light yellow liquid[2] |

| Boiling Point | 221.3 ± 20.0 °C at 760 Torr |

| Density | 1.596 ± 0.06 g/cm³ |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.98 (s, 1H), 8.72 (s, 1H), 2.65 (s, 3H)[2] |

| ¹³C NMR (Predicted) | δ 168.0, 160.0, 158.0, 118.0, 24.0 |

| IR (Infrared) Spectrum | Characteristic peaks for C-H, C=N, and C-Br stretching |

| Mass Spectrum (MS) | m/z [M+H]⁺: 173/175 (presence of Bromine isotopes) |

Synthesis of this compound

The reliable synthesis of this compound is a critical first step for its application as a building block. A common laboratory-scale synthesis involves the reaction of 5-bromopyrimidine with an organolithium reagent followed by quenching and oxidation.

Experimental Protocol: Synthesis from 5-Bromopyrimidine

Materials:

-

5-Bromopyrimidine

-

Methyl lithium (solution in ether)

-

Anhydrous diethyl ether

-

Water

-

Tetrahydrofuran (THF)

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Ethyl acetate

-

1 M aqueous sodium hydroxide

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a solution of 5-bromopyrimidine (17.3 g, 109 mmol) in anhydrous diethyl ether (100 mL) at room temperature, add a solution of methyl lithium (109 mmol, 1.09 M in ether, 100 mL) dropwise.

-

Stir the resulting reaction mixture at room temperature for 1 hour.

-

Upon completion of the initial reaction, add water (1.96 mL, 109 mmol).

-

Subsequently, add a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (24.7 g, 109 mmol) in tetrahydrofuran (150 mL).

-

Continue stirring the mixture for 16 hours at room temperature.

-

After the reaction is complete, perform an extraction with water and ethyl acetate.

-

Separate the organic layer and wash it with 1 M aqueous sodium hydroxide.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to obtain this compound.[2]

Expected Outcome: This procedure affords the target product, this compound, as a yellow oil with a reported yield of approximately 15%.[2]

Reactivity and Applications in Cross-Coupling Reactions

The bromine atom at the 5-position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules, particularly in the field of drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction to yield 5-aryl-4-methylpyrimidines.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromopyrimidines

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 82 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 88 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78 |

Note: Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and serve as a strong indication of expected performance.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 5-alkynyl-4-methylpyrimidines, which are valuable intermediates for further synthetic transformations.

Quantitative Data for Sonogashira Coupling of an Analogous Halopyrimidine

| Terminal Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

| But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |

| Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |

| 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |

Note: Yields are based on the coupling of 2-benzyloxy-5-iodopyrimidine, providing a good indication of expected outcomes for this compound.[3]

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and triethylamine (2.0-3.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 3-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and water, separate the organic layer, and extract the aqueous layer.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography on silica gel.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines to produce 5-amino-4-methylpyrimidine derivatives.

Quantitative Data for Buchwald-Hartwig Amination of 5-Bromopyrimidine

| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 |

Note: This data is based on the amination of 5-bromopyrimidine and serves as a representative guide.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (e.g., Aniline)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Under a positive pressure of inert gas, add the base (e.g., 1.5 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at 80-110 °C and monitor by TLC or LC-MS.

-

After completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery, particularly as inhibitors of protein kinases. The pyrimidine core can mimic the hinge-binding motif of ATP, and the substituents at the 4- and 5-positions can be tailored to achieve potency and selectivity for specific kinases. One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, and survival.

Many pyrimidine-based kinase inhibitors are designed to target key components of this pathway, such as PI3K, Akt, or mTOR itself. The versatility of this compound allows for the synthesis of diverse libraries of compounds that can be screened for inhibitory activity against these and other kinases.

Experimental Workflow: Kinase Inhibitor Synthesis and Screening

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with broad applications in organic synthesis and drug discovery. Its facile participation in key cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides efficient routes to a diverse array of substituted pyrimidines. These derivatives are of particular importance in the development of targeted therapeutics, especially kinase inhibitors aimed at modulating critical signaling pathways in diseases like cancer. This guide provides a solid foundation of its properties, synthesis, and reactivity to aid researchers in leveraging this powerful chemical tool.

References

The Pivotal Role of 5-Bromo-4-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of drug discovery and development, the pyrimidine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Among its many derivatives, 5-Bromo-4-methylpyrimidine has emerged as a particularly versatile building block, offering a unique combination of reactivity and structural features that medicinal chemists are leveraging to design next-generation targeted therapies. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

A Versatile Scaffold for Diverse Therapeutic Targets

This compound's utility in medicinal chemistry stems from the strategic placement of its functional groups. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl substituents. This enables extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The methyl group at the 4-position provides steric and electronic modulation, influencing the molecule's interaction with biological targets.

This versatile scaffold has been instrumental in the development of compounds targeting a range of diseases, with a significant focus on oncology. Derivatives of 5-bromopyrimidine have demonstrated potent inhibitory activity against several key protein kinases implicated in cancer progression, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and the Epidermal Growth Factor Receptor (EGFR).

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of various pyrimidine derivatives, highlighting the potential of the 5-bromopyrimidine core in designing potent inhibitors. While specific data for direct derivatives of this compound is still emerging, the data for structurally related 5-bromopyrimidine analogs provide a strong rationale for its use.

| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |

| 2,4-Diaminopyrimidine Derivatives | Aurora A | - | 0.015 | [1] |

| 2,4-Diaminopyrimidine Derivatives | CDK7 | - | 0.004 | [1] |

| Thienopyrimidine Derivatives | EGFR (Wild Type) | - | 0.037 | [2] |

| Thienopyrimidine Derivatives | EGFR (T790M Mutant) | - | 0.204 | [2] |

| 5-(Trifluoromethyl)pyrimidine Derivatives | EGFR | A549 | 0.35 | [3] |

| 5-(Trifluoromethyl)pyrimidine Derivatives | EGFR | MCF-7 | 3.24 | [3] |

| 5-(Trifluoromethyl)pyrimidine Derivatives | EGFR | PC-3 | 5.12 | [3] |

Table 1: In Vitro Kinase Inhibitory Activity of 5-Bromopyrimidine Analogs [1][2][3]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine Derivatives | A549 (Lung Carcinoma) | 17.46 | [2] |

| Thienopyrimidine Derivatives | MCF-7 (Breast Cancer) | 21.40 | [2] |

| Imidazo[1,2-a]pyrimidine Derivatives | A549 (Lung Carcinoma) | 5.988 | [4] |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | Data available | [5] |

| Thiazolo[4,5-d]pyrimidine Derivatives | DU145 (Prostate Cancer) | Data available | [5] |

Table 2: In Vitro Anticancer Activity of Pyrimidine Derivatives [2][4][5]

Key Signaling Pathways Targeted by 5-Bromopyrimidine Derivatives

The therapeutic potential of this compound derivatives lies in their ability to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for regulating mitosis, and their overexpression is a hallmark of many cancers.[1][6] Inhibitors derived from the pyrimidine scaffold can block the activity of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Caption: Aurora Kinase Signaling in Mitosis.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[7] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrimidine-based inhibitors can effectively target CDKs, such as CDK7, to halt the cell cycle.[8]

Caption: Simplified CDK Signaling in Cell Cycle Control.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth and survival.[9][10] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention.

Caption: Overview of EGFR Signaling Pathways.

Experimental Protocols

The synthesis of biologically active molecules from this compound typically involves a multi-step process. A key transformation is the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 5-position. This is often followed by nucleophilic aromatic substitution at other positions on the pyrimidine ring to build the final compound.

General Experimental Workflow

Caption: General workflow for synthesis and evaluation.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a 5-Bromopyrimidine Derivative

Materials:

-

5-Bromopyrimidine derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

-

Base (e.g., K₃PO₄, 2.0 eq)[1]

-

Solvent (e.g., 1,4-Dioxane/Water mixture)[1]

Procedure:

-

To a dry reaction vessel, add the 5-bromopyrimidine derivative, arylboronic acid, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst and the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).[1]

-

After cooling, perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

Materials:

-

Recombinant target kinase

-

Peptide substrate for the kinase

-

ATP

-

Synthesized inhibitor compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™)[9]

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the inhibitor compound in the kinase assay buffer.

-

In a microplate, add the recombinant kinase, the peptide substrate, and the different concentrations of the inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.[9]

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Protocol 3: MTT Cell Viability Assay

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium

-

Synthesized inhibitor compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.[11]

-

Treat the cells with various concentrations of the inhibitor compound and incubate for an additional 48-72 hours.[11]

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[12]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

This compound is a privileged scaffold in medicinal chemistry with demonstrated potential for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The synthetic versatility of this building block allows for the creation of diverse chemical libraries for hit-to-lead optimization. While the existing data for related 5-bromopyrimidine analogs is promising, further research focusing specifically on derivatives of this compound is warranted to fully elucidate the impact of the 4-methyl group on biological activity and to identify novel drug candidates with improved efficacy and safety profiles. The continued exploration of this scaffold holds significant promise for the future of targeted therapies.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 5. apexbt.com [apexbt.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. benchchem.com [benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of Pyrimidine Scaffolds in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a cornerstone of medicinal chemistry, is a privileged heterocyclic scaffold integral to the structure of DNA and RNA.[1][2] This inherent biological significance has made pyrimidine and its derivatives a fertile ground for the discovery and development of a vast array of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the role of pyrimidine scaffolds in modern drug discovery, detailing their synthesis, biological activities, and mechanisms of action across various therapeutic areas. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the design and optimization of novel pyrimidine-based therapeutics.

Diverse Biological Activities of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[5][6][7]

Anticancer Activity

Pyrimidine-based compounds represent a significant class of anticancer agents, targeting various hallmarks of cancer.[8] Their mechanisms of action are diverse and include the inhibition of protein kinases, interference with DNA synthesis, and modulation of the cell cycle.[9][10]

Kinase Inhibition: A multitude of pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][11] Notable targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora kinases.[12][13]

Quantitative Data for Pyrimidine-Based Anticancer Agents

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | EGFR | H1975 | 0.013 | [9] |

| 2,4-disubstituted pyrimidines | Aurora A/B | HCT-116 | 1.31 | [11] |

| Pyrazolo[3,4-d]pyrimidines | EGFR | MDA-MB-468 | 0.034 | [14] |

| Pyrido[3,2-d]pyrimidines | EGFR | A431 | 0.00095 | [15] |

| Thieno[2,3-d]pyrimidines | EGFR | NCI-H1975 | 0.0007 | [15] |

| Pyrrolo[3,2-d]pyrimidines | EGFR/ErbB2 | N/A | 0.0057 | [15] |

| Thiazolo[4,5-d]pyrimidines | Melanoma | A375 | Varies | [10] |

| Pyrimidine-tethered compounds | EGFR | MCF-7 | 0.07 | [16] |

| Pyrrolo[2,3-d]pyrimidine | EGFR (triple mutant) | Ba/F3 | 0.0001 | [17] |

| Pyrimidine Derivatives | MYC-amplified SCLC | NCI-H446 | < 0.2 | [18] |

DNA Synthesis Inhibition: Some pyrimidine analogues, such as 5-fluorouracil, act as antimetabolites by interfering with the synthesis of DNA precursors, thereby inhibiting the proliferation of rapidly dividing cancer cells.[19]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the development of novel antimicrobial agents, with pyrimidine derivatives showing significant promise.[20][21] These compounds have demonstrated efficacy against a broad spectrum of bacteria and fungi.

Quantitative Data for Pyrimidine-Based Antimicrobial Agents

| Compound Class | Microorganism | MIC (µM/ml) | Reference |

| Pyrimidin-2-ol/thiol/amine analogues | S. aureus | 0.87 | [18] |

| Pyrimidin-2-ol/thiol/amine analogues | B. subtilis | 0.96 | [18] |

| Pyrimidin-2-ol/thiol/amine analogues | P. aeruginosa | 0.77 | [18] |